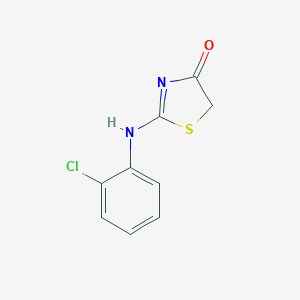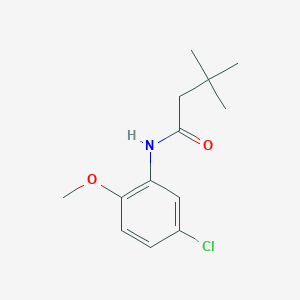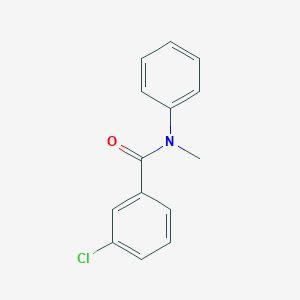![molecular formula C22H27N3O4 B250644 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250644.png)
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate, also known as MEPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEPA belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in cells. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and cell division. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has also been found to bind to specific receptors in cells, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of specific enzymes and receptors. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has also been found to exhibit antimicrobial activity against a range of bacteria and fungi. In vivo studies have shown that Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate reduces tumor growth and prolongs survival in animal models of cancer.
実験室実験の利点と制限
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate exhibits promising biological activities, making it a potential candidate for the development of novel drugs. However, Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate also has some limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its exact mode of action. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate also has limited solubility in aqueous solutions, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate. One potential direction is the development of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate-based anticancer drugs. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel drugs for the treatment of cancer. Another potential direction is the development of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate-based antibiotics. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of novel antibiotics. Further research is also needed to elucidate the exact mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate and to optimize its synthesis to improve yield and purity.
Conclusion
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate is a synthetic compound that exhibits promising biological activities and has potential applications in various fields. Its mechanism of action is not fully understood, but it has been found to inhibit the growth and proliferation of cancer cells and exhibit antimicrobial activity against a range of bacteria and fungi. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has several advantages for lab experiments, including its synthetic nature and promising biological activities, but also has limitations, including its limited solubility in aqueous solutions. Further research is needed to elucidate the exact mechanism of action of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate and to optimize its synthesis for further applications.
合成法
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-(4-ethylpiperazin-1-yl)aniline to form the final product, Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate. The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been optimized to improve yield and purity, making it a viable compound for further research.
科学的研究の応用
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to exhibit a range of biological activities, making it a promising compound for various scientific research applications. One of the most significant applications of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate is in the field of cancer research. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of anticancer drugs. Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate has also been found to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential candidate for the development of novel antibiotics.
特性
分子式 |
C22H27N3O4 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H27N3O4/c1-4-24-11-13-25(14-12-24)20-10-7-17(22(27)29-3)15-19(20)23-21(26)16-5-8-18(28-2)9-6-16/h5-10,15H,4,11-14H2,1-3H3,(H,23,26) |
InChIキー |
TYIYPQHQYXLLQH-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)







![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)

![Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)


![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)